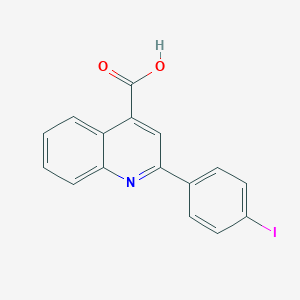

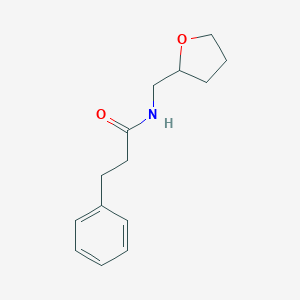

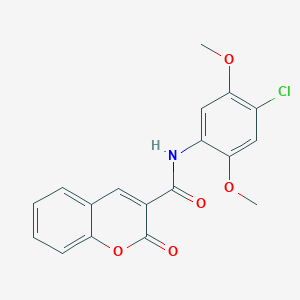

![molecular formula C25H26N2O2 B438533 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one CAS No. 362602-82-2](/img/structure/B438533.png)

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one” is a chemical compound that belongs to the class of piperazine derivatives . It is an intermediate during drug synthesis and has been reported to be formed during the oxidative metabolism of cinnarizine (CZ) in rat liver microsomes . It is used in the synthesis of antihistamine drugs, such as the H1-receptor antagonist Oxatomide .

Synthesis Analysis

The compound “1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one” is synthesized as an intermediate during drug synthesis . It has been reported to be formed during the oxidative metabolism of cinnarizine (CZ) in rat liver microsomes . It reacts with quinone in acetonitrile, followed by oxidation with an alkaline potassium ferricyanide, to afford 4-amino-3,6-di (tert -butyl)- o -benzoquinones .

Chemical Reactions Analysis

In terms of chemical reactions, it has been reported that “1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one” reacts with quinone in acetonitrile, followed by oxidation with an alkaline potassium ferricyanide, to afford 4-amino-3,6-di (tert -butyl)- o -benzoquinones .

科学的研究の応用

Antimycobacterial Agents

This compound has been studied for its potential as an antimycobacterial agent. The structure-activity relationships of N-substituted phenyl or N-diphenylmethyl-piperazine-based conjugates have shown promise in combating Mycobacterium tuberculosis and other related species . These compounds are highly lipophilic, which may contribute to their efficacy against mycobacterial infections.

Drug Synthesis Intermediates

The molecule serves as an intermediate in drug synthesis. It’s particularly noted for its role in the oxidative metabolism of cinnarizine in rat liver microsomes . This process is crucial for the development of new pharmacological agents.

Organic Synthesis

In organic chemistry, this compound is used to synthesize various derivatives that have potential applications in medicinal chemistry. For example, it can be used to create compounds with anti-inflammatory and analgesic properties .

Chemical Biology

In chemical biology, the compound’s derivatives are used to study biological systems and processes. They can help in understanding the interaction between drugs and their targets at a molecular level .

Cancer Research

Some derivatives of this compound have shown activity against human breast cancer cells. They target specific enzymes like Poly (ADP-Ribose) Polymerase, which is involved in DNA repair and cell death .

Neuropharmacology

Due to the presence of the piperazine moiety, derivatives of this compound are of interest in neuropharmacology. They may influence neurotransmitter systems and have potential applications in treating neurological disorders .

Antimicrobial Effects

Certain derivatives have demonstrated broad-spectrum antimicrobial effects, which could be beneficial in developing new treatments for bacterial infections .

Safety and Toxicology

The safety profile and toxicological effects of these compounds are also a significant area of research. Understanding their impact on biological systems is essential for developing safe and effective drugs .

特性

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c28-24(20-29-23-14-8-3-9-15-23)26-16-18-27(19-17-26)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVWCEVWJZNMBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

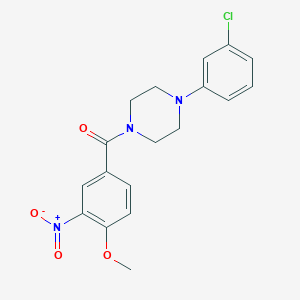

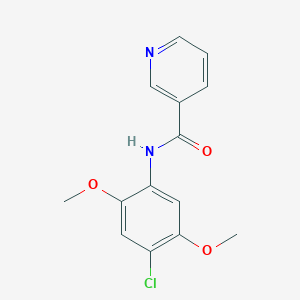

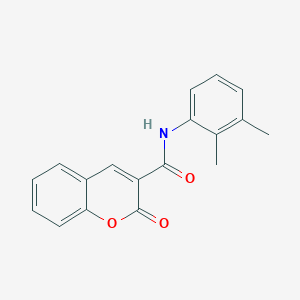

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B438478.png)

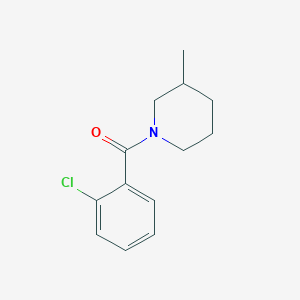

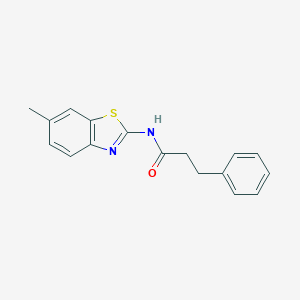

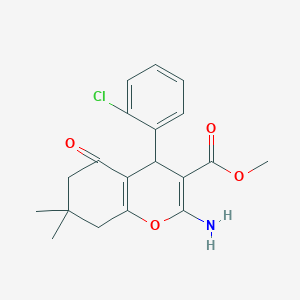

![N-(4-methoxyphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B438590.png)

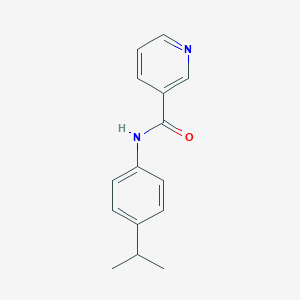

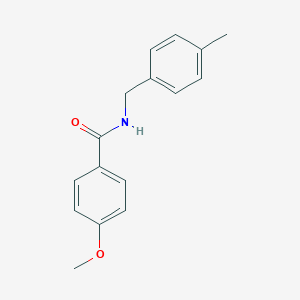

![2-(2H-Benzotriazol-2-yl)-N-[(4-fluorophenyl)methylidene]ethanehydrazonic acid](/img/structure/B438591.png)